- Tris[(phenylbenzimidazolyl)biphenyl]amines having good solvent solubility, organic electroluminescent compositions containing them, and organic electroluminescent devices, Japan, , ,

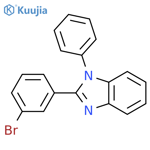

Cas no 952514-86-2 (1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole)

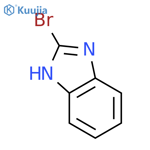

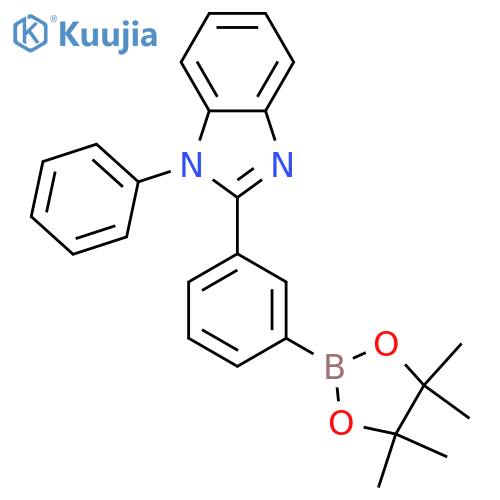

952514-86-2 structure

Nombre del producto:1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole

Número CAS:952514-86-2

MF:C25H25BN2O2

Megavatios:396.289206266403

MDL:MFCD16038225

CID:1032371

PubChem ID:253661318

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole Propiedades químicas y físicas

Nombre e identificación

-

- 1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole

- 1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole

- 1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzimidazole

- 3-(1-Phenyl-1H-benzimidazole-2-yl)phenylboronic Acid Pinacol Ester

- 2-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1-PHENYL-1H-BENZO[D]IMIDAZOLE

- (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid pinacol ester

- 1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole (ACI)

- 1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzo[d]imidazole

- 2-[3-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole

- AS-40166

- C25H25BN2O2

- P2263

- 952514-86-2

- CS-0168414

- AC-24446

- 1-PHENYL-2-[3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]-1,3-BENZODIAZOLE

- MFCD16038225

- AKOS016012078

- DTXSID20728911

- IFFQSTWSRPRHBQ-UHFFFAOYSA-N

- SCHEMBL357538

-

- MDL: MFCD16038225

- Renchi: 1S/C25H25BN2O2/c1-24(2)25(3,4)30-26(29-24)19-12-10-11-18(17-19)23-27-21-15-8-9-16-22(21)28(23)20-13-6-5-7-14-20/h5-17H,1-4H3

- Clave inchi: IFFQSTWSRPRHBQ-UHFFFAOYSA-N

- Sonrisas: N1=C(C2C=C(B3OC(C)(C)C(C)(C)O3)C=CC=2)N(C2C=CC=CC=2)C2C1=CC=CC=2

Atributos calculados

- Calidad precisa: 396.2009082g/mol

- Masa isotópica única: 396.2009082g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 30

- Cuenta de enlace giratorio: 3

- Complejidad: 590

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 36.3

Propiedades experimentales

- Denso: 1.12

- Punto de fusión: 172.0 to 176.0 deg-C

- Punto de ebullición: 579.9±52.0 °C at 760 mmHg

- Punto de inflamación: 304.5±30.7 °C

- PSA: 36.28000

- Logp: 4.99170

- Presión de vapor: 0.0±1.6 mmHg at 25°C

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313

- Instrucciones de Seguridad: H303+H313+H333

- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239054-100mg |

1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole |

952514-86-2 | 97% | 100mg |

¥30.00 | 2024-04-24 | |

| abcr | AB456480-1 g |

(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid pinacol ester; . |

952514-86-2 | 1g |

€127.50 | 2023-07-18 | ||

| TRC | P399438-10mg |

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole |

952514-86-2 | 10mg |

$ 50.00 | 2022-06-03 | ||

| Chemenu | CM136086-1g |

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole |

952514-86-2 | 95% | 1g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | D752624-5g |

1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzimidazole |

952514-86-2 | 98.0% | 5g |

$190 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239054-1g |

1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole |

952514-86-2 | 97% | 1g |

¥216.00 | 2024-04-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2263-5G |

1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole |

952514-86-2 | >98.0%(GC)(T) | 5g |

¥990.00 | 2024-04-15 | |

| Aaron | AR00IJL6-1g |

1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzimidazole |

952514-86-2 | 97% | 1g |

$30.00 | 2025-02-28 | |

| Ambeed | A531727-5g |

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole |

952514-86-2 | 98% | 5g |

$77.0 | 2025-02-27 | |

| 1PlusChem | 1P00IJCU-5g |

1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzimidazole |

952514-86-2 | 98% | 5g |

$58.00 | 2025-03-01 |

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 6 h, 80 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, reflux

Referencia

- Dipolar 1,3,6,8-tetrasubstituted pyrene-based blue emitters containing electro-transporting benzimidazole moieties: Syntheses, structures, optical properties, electrochemistry and electroluminescence, Dyes and Pigments, 2018, 152, 1-13

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; rt; rt → 80 °C; 6 h, 80 °C; 80 °C → rt

Referencia

- Solution-Processible Bipolar Triphenylamine-Benzimidazole Derivatives for Highly Efficient Single-Layer Organic Light-Emitting Diodes, Chemistry of Materials, 2008, 20(7), 2532-2537

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; rt → 80 °C; 6 h, 80 °C

Referencia

- Electron transmission material and organic light-emitting element, Taiwan, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 90 °C

Referencia

- Preparation of organic electronic device materials, Korea, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, rt → reflux

Referencia

- Preparation, characterization and application of benzimidazole containing pyrenyl blue light-emitting materials, China, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, rt → 100 °C

Referencia

- Preparation of 1,3,5-triazine aryl benzimidazole derivative and its application in organic electroluminescent device, China, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Sodium hydride Catalysts: 1,10-Phenanthroline , Cuprous iodide Solvents: 1,3-Dimethyl-2-imidazolidinone ; 20 - 30 h, rt

1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 10 h, rt → 80 °C

1.3 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 10 h, rt → 150 °C

1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 10 h, rt → 80 °C

1.3 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 10 h, rt → 150 °C

Referencia

- Organic compound with triazine and benzimidazole as cores and its application in OLED device, China, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: (1,2,3,4,5-Pentamethyl-2,4-cyclopentadien-1-yl)sodium Solvents: Toluene ; reflux

Referencia

- Compound for organic photoelectric/electroluminescent devices, Korea, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 17 h, 80 °C

Referencia

- Phototherapy devices and methods comprising substituted carbazole compounds, United States, , ,

Métodos de producción 11

Condiciones de reacción

Referencia

- Preparation of benzofluoranthene derivatives as organic electroluminescent materials, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 17 h, 80 °C; 80 °C → rt

Referencia

- Compounds for organic light emitting diode emissive layers, United States, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Sodium hydride Catalysts: 1,10-Phenanthroline , Cuprous iodide Solvents: 1,3-Dimethyl-2-imidazolidinone ; 20 - 30 h, rt

1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 10 h, 80 °C; cooled

1.3 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 10 h, 120 - 150 °C

1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 10 h, 80 °C; cooled

1.3 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 10 h, 120 - 150 °C

Referencia

- Organic compound with triazine and benzimidazole as core and application in organic electroluminescence device, World Intellectual Property Organization, , ,

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole Raw materials

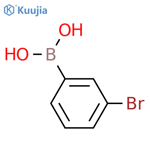

- 3-Bromophenylboronic acid

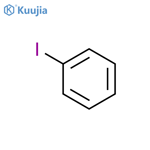

- Iodobenzene

- 2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole

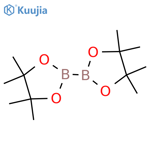

- Bis(pinacolato)diborane

- 2-bromo-1H-benzimidazole

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole Preparation Products

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole Literatura relevante

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

952514-86-2 (1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole) Productos relacionados

- 1204810-54-7(8-Bromo-3,4-dichloroquinoline)

- 1695256-44-0(2-{(tert-butoxy)carbonylamino}-5-(2-methoxyethoxy)pentanoic acid)

- 2138215-41-3(4-ethoxy-3-formyl-5-methylbenzoic acid)

- 1343637-49-9(2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid)

- 477857-22-0(5-{4-(3-Fluoropropoxy)phenylmethylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione)

- 1485879-49-9(3-(Chloromethyl)-2,5-dimethylheptane)

- 475-03-6(1,1,6-Trimethyltetralin)

- 2171303-36-7((2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-ylformamido}butanoic acid)

- 1358805-13-6(2-[1-(4-Fluorophenyl)cyclobutyl]acetic acid)

- 33805-57-1(3-\u200bHydroxy-\u200b(3α,\u200b5β)\u200b-androst-\u200b1-\u200ben-\u200b17-\u200bone)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:952514-86-2)1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole

Pureza:99%

Cantidad:5g

Precio ($):231.0